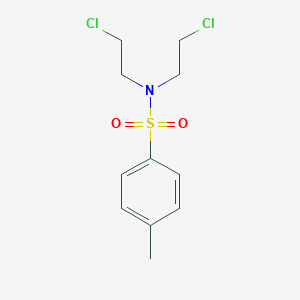

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Overview

Description

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (CAS RN: 42137-88-2) is a sulfonamide derivative with two 2-chloroethyl groups attached to the nitrogen atom. Its molecular formula is C₁₁H₁₅Cl₂NO₂S, and it has a molecular weight of 296.21 g/mol . The compound is synthesized via the reaction of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide with thionyl chloride (SOCl₂) in xylene, yielding the chlorinated product in high purity . It is a crystalline solid with a melting point range of 43–50°C and is commercially available in technical grade (5g for JPY 9,300) .

It has been utilized as a reagent in organic synthesis, such as in the preparation of enantiopure piperazine derivatives . However, its use requires caution due to hazards including skin/eye irritation and respiratory sensitization (GHS07 classification) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or dichloromethane, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines or thiols.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the removal of chlorine atoms.

Scientific Research Applications

Pharmaceutical Research and Chemotherapy Development

Anticancer Agent Synthesis

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is primarily known for its role in the synthesis of alkylating agents used in cancer therapies. Alkylating agents are critical in chemotherapy as they work by adding alkyl groups to DNA, thereby interfering with the replication of cancer cells. This compound has been utilized to develop various anticancer drugs that target specific cancer types effectively .

Mechanism of Action

The mechanism involves the formation of DNA cross-links, which prevents cancer cell division and promotes apoptosis. Studies have shown its efficacy against several cancer cell lines, making it a candidate for further pharmacological exploration .

Biochemical Studies

Interaction with Biological Molecules

Researchers utilize this compound to investigate its interactions with various biological targets, particularly enzymes involved in bacterial metabolism. It has been shown to inhibit dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria, thus providing insights into its antibacterial properties and potential therapeutic applications .

Cytotoxic Effects

In addition to its antibacterial activity, this compound exhibits cytotoxic effects against specific cancer cell lines. Understanding these interactions helps elucidate the mechanisms of action and potential side effects when used therapeutically .

Industrial Applications

Agricultural Uses

this compound is also employed in the production of specialty chemicals for agricultural applications. It serves as an effective solution for crop protection, aiding in pest control strategies that enhance agricultural productivity .

Material Science

Development of Polymers and Coatings

In material science, this compound is explored for its potential in developing durable polymers and coatings. Its unique chemical structure contributes to enhanced resistance against environmental factors, making it suitable for various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Synthesis of anticancer agents; development of targeted therapies |

| Biochemical Studies | Investigation of interactions with biological targets; cytotoxicity studies |

| Industrial Applications | Production of specialty chemicals for agriculture; pest control solutions |

| Material Science | Development of durable polymers and coatings; enhanced environmental resistance |

Case Studies and Research Findings

- Chemotherapy Development : A study demonstrated that this compound effectively targets specific cancer cell lines through DNA cross-linking mechanisms, leading to increased apoptosis rates compared to untreated controls .

- Antibacterial Activity : Research indicated that this compound inhibits bacterial growth by interfering with folic acid synthesis pathways, showcasing its potential as an antibacterial agent alongside traditional antibiotics .

- Agricultural Chemistry : In agricultural chemistry applications, this compound has been tested as a component in formulations aimed at improving crop yield through effective pest management strategies .

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in biological macromolecules, leading to cross-linking and disruption of normal cellular functions. This alkylation process is particularly effective in targeting rapidly dividing cells, making the compound useful in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide and Related Compounds

Biological Activity

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (often referred to as bis(2-chloroethyl) toluenesulfonamide) is a chemical compound with significant biological activity, particularly in the context of its use as an alkylating agent in cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N,N-bis(2-chloroethyl)-4-methylbenzene-1-sulfonamide

- Molecular Formula : C₁₁H₁₅Cl₂NO₂S

- Molecular Weight : 296.21 g/mol

- Physical State : White to cream powder

- Melting Point : 43-50 °C

This compound functions primarily as an alkylating agent. Its mechanism involves the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This activity is particularly valuable in targeting rapidly dividing cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis through DNA damage and activation of cellular stress pathways.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.7 | |

| HeLa (Cervical Cancer) | 12.3 | |

| MCF-7 (Breast Cancer) | 18.4 |

Case Studies

-

Case Study on Hypoxia-Activated Prodrugs :

A study explored the use of this compound as a hypoxia-activated prodrug. The findings indicated that under hypoxic conditions, the compound demonstrated enhanced cytotoxicity, suggesting its potential for targeted cancer therapy in hypoxic tumor microenvironments . -

Toxicological Assessment :

An evaluation statement noted that while this compound showed promising antitumor activity, it also raised concerns regarding repeated dose toxicity. The lowest observed adverse effect level (NOAEL) was reported at 20 mg/kg body weight per day in animal studies, indicating a need for careful dosage management in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, primarily through hepatic pathways. Metabolites include various sulfonamide derivatives, which are excreted via urine. Studies have shown that the compound is eliminated quickly from systemic circulation, necessitating frequent dosing in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, and how can reaction conditions be optimized?

- The compound is synthesized via condensation reactions, such as reacting p-toluenesulfonyl chloride with bis(2-chloroethyl)amine. Optimization involves controlling stoichiometry, solvent choice (e.g., dichloromethane), and reflux duration. Pyridine is often used as a base to neutralize HCl byproducts . Purity can be improved through crystallization (77% yield reported in analogous sulfonamide syntheses) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloroethyl group integration.

- Melting point analysis (43–50°C range expected) .

- HPLC or GC-MS for purity assessment (≥98% as per commercial standards) .

- X-ray crystallography for definitive structural confirmation, as demonstrated for related sulfonamides .

Q. What are the stability considerations for long-term storage of this compound?

- Store in a cool, dry, ventilated environment away from oxidizers. Degradation risks include hydrolysis of chloroethyl groups or sulfonamide bonds. Stability under inert atmospheres (e.g., nitrogen) is recommended to prevent moisture absorption .

Advanced Research Questions

Q. How do the electronic and steric properties of the chloroethyl groups influence the compound's reactivity in alkylation reactions?

- The chloroethyl groups act as leaving groups, enabling nucleophilic substitution (SN2) reactions. Steric hindrance from the tosyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What analytical challenges arise when studying degradation byproducts of this compound, and how can they be addressed?

- Degradation may release toxic HCl gas or form reactive intermediates. Use LC-MS/MS to identify trace byproducts. For example, hydrolysis could yield p-toluenesulfonamide and ethylene chlorohydrin. Accelerated stability studies (e.g., 40°C/75% RH) combined with mass spectrometry are critical for pathway elucidation .

Q. What safety protocols are essential when handling this compound in biological assays?

- Acute toxicity : Wear PPE (gloves, goggles, respirator) to avoid skin/eye contact or inhalation.

- Ecotoxicity : Prevent environmental release; use closed systems for waste disposal.

- First aid : Immediate rinsing with water for exposures; medical consultation if symptoms persist .

Q. How does the compound's structure relate to its role in antitumor drug intermediates?

- The chloroethyl groups enable crosslinking DNA strands via alkylation, a mechanism shared with nitrogen mustards. Structure-activity relationship (SAR) studies can modify the tosyl group to enhance bioavailability or reduce off-target effects. For example, replacing the methyl group on the benzene ring with electron-withdrawing substituents may increase electrophilicity .

Q. What methodologies are effective in resolving contradictions in reported reactivity data (e.g., solvent-dependent reaction rates)?

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVBBIMKLOMGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194970 | |

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-88-2 | |

| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42137-88-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.